molecular formula C22H20BrNO2 B2711943 2-(4-bromophenyl)-1-(4-methoxyphenyl)-6-methyl-6,7-dihydro-5H-indol-4-one CAS No. 1024126-31-5

2-(4-bromophenyl)-1-(4-methoxyphenyl)-6-methyl-6,7-dihydro-5H-indol-4-one

Cat. No.: B2711943
CAS No.: 1024126-31-5
M. Wt: 410.311
InChI Key: UJGAPFMEBDEISQ-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-1-(4-methoxyphenyl)-6-methyl-6,7-dihydro-5H-indol-4-one is a complex organic compound with a unique structure that combines bromophenyl, methoxyphenyl, and trihydroindol groups

Preparation Methods

The synthesis of 2-(4-bromophenyl)-1-(4-methoxyphenyl)-6-methyl-6,7-dihydro-5H-indol-4-one typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Bromophenyl Intermediate: This step involves the bromination of a suitable phenyl precursor.

    Methoxyphenyl Addition: The methoxyphenyl group is introduced through a substitution reaction.

    Cyclization: The final step involves the cyclization of the intermediate to form the trihydroindol structure.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained.

Chemical Reactions Analysis

2-(4-bromophenyl)-1-(4-methoxyphenyl)-6-methyl-6,7-dihydro-5H-indol-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and specific temperatures and pressures to optimize the reaction.

Scientific Research Applications

2-(4-bromophenyl)-1-(4-methoxyphenyl)-6-methyl-6,7-dihydro-5H-indol-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-1-(4-methoxyphenyl)-6-methyl-6,7-dihydro-5H-indol-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds to 2-(4-bromophenyl)-1-(4-methoxyphenyl)-6-methyl-6,7-dihydro-5H-indol-4-one include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(4-bromophenyl)-1-(4-methoxyphenyl)-6-methyl-6,7-dihydro-5H-indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20BrNO2/c1-14-11-21-19(22(25)12-14)13-20(15-3-5-16(23)6-4-15)24(21)17-7-9-18(26-2)10-8-17/h3-10,13-14H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJGAPFMEBDEISQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C=C(N2C3=CC=C(C=C3)OC)C4=CC=C(C=C4)Br)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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